3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one
Overview
Description
3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one is a complex organic compound with a unique structure that combines elements of piperazine, quinoxalinone, and diphenylmethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)-1-piperazine.
Introduction of the quinoxalinone moiety: The next step involves the reaction of the piperazine derivative with a suitable quinoxalinone precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoxalinone moiety.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinoxalinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoxalinone derivatives.
Scientific Research Applications
3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-(diphenylmethyl)-1-piperazine: A simpler derivative that lacks the quinoxalinone moiety.
Quinoxalinone derivatives: Compounds that contain the quinoxalinone moiety but lack the piperazine and diphenylmethyl groups.
Uniqueness
3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one is unique due to its combination of structural elements from piperazine, quinoxalinone, and diphenylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c32-25(19-24-27(33)29-23-14-8-7-13-22(23)28-24)30-15-17-31(18-16-30)26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-24,26,28H,7-8,13-19H2,(H,29,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEOPBGOOGVGNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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